molecular formula C9H10N4 B2470157 (3-(4H-1,2,4-Triazol-3-yl)phenyl)methanamine CAS No. 1249340-18-8

(3-(4H-1,2,4-Triazol-3-yl)phenyl)methanamine

Cat. No.: B2470157
CAS No.: 1249340-18-8
M. Wt: 174.207
InChI Key: AUKXMWCZHJEYEQ-UHFFFAOYSA-N
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Description

(3-(4H-1,2,4-Triazol-3-yl)phenyl)methanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Scientific Research Applications

(3-(4H-1,2,4-Triazol-3-yl)phenyl)methanamine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4H-1,2,4-Triazol-3-yl)phenyl)methanamine typically involves the reaction of 3-(4H-1,2,4-triazol-3-yl)benzaldehyde with ammonia or an amine source under reductive conditions. One common method is the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(3-(4H-1,2,4-Triazol-3-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces primary or secondary amines .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring but differ in the position of nitrogen atoms.

    Benzylamine derivatives: Similar in structure but lack the triazole ring.

Uniqueness

(3-(4H-1,2,4-Triazol-3-yl)phenyl)methanamine is unique due to its combination of the triazole ring and phenylmethanamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9/h1-4,6H,5,10H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKXMWCZHJEYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=NN2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249340-18-8
Record name [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine
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